(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate
Brand Name: Vulcanchem
CAS No.: 76134-83-3
VCID: VC18487171
InChI: InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

CAS No.: 76134-83-3

Cat. No.: VC18487171

Molecular Formula: C22H24N2O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate - 76134-83-3

Specification

CAS No. 76134-83-3
Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Standard InChI InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key GUJPQBJNGCYMEC-WLHGVMLRSA-N
Isomeric SMILES CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate belongs to the dibenzopyrimidine class, characterized by a fused tetracyclic system. The compound’s IUPAC name, (E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene, reflects its intricate bicyclic framework . Its molecular formula is C₂₂H₂₄N₂O₄, with a molecular weight of 380.4 g/mol . The fumarate counterion enhances solubility and stability, a common pharmaceutical strategy for basic nitrogen-containing compounds.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number76134-83-3
Molecular FormulaC₂₂H₂₄N₂O₄
Molecular Weight380.4 g/mol
IUPAC Name(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene
SMILESCN1CCC2C3=CC=CC=C3C4=C2C1NC5=C4C=CC=C5.C(=O)/C=C\C(=O)O
InChI KeyGUJPQBJNGCYMEC-WLHGVMLRSA-N

Pharmacological Profile and Mechanism of Action

Anxiolytic Activity and Preclinical Data

ORG-2305 emerged as a novel anxiolytic agent structurally related to mianserin, a tetracyclic antidepressant with histamine and serotonin receptor affinity . Early studies proposed its mechanism involved modulation of central nervous system (CNS) receptors, though exact targets remain uncharacterized. Unlike benzodiazepines, ORG-2305 demonstrated a distinct psychomotor impairment profile in human trials .

Comparative Efficacy with Diazepam

A double-blind, crossover study (n=15) compared ORG-2305 (15–60 mg) to diazepam (15 mg) and placebo . Key findings included:

  • Acute Effects: The 60 mg dose impaired psychomotor performance (choice reaction, tracking tasks) comparably to diazepam but with less subjective sedation .

  • Subchronic Effects: Seven-day administration revealed no tolerance development to ORG-2305, whereas diazepam’s effects diminished, suggesting divergent adaptation mechanisms .

Clinical Development and Discontinuation

Phase 2 Trial Outcomes

ORG-2305 advanced to Phase 2 for anxiety disorders under Organon & Co. . Despite favorable tolerability, development was discontinued due to insufficient efficacy differentiation from existing therapies. The compound’s discontinuation highlights challenges in CNS drug development, where subtle pharmacokinetic or receptor-binding properties can dictate clinical success.

Regulatory and Compliance Status

Table 2: Regulatory Overview

AspectDetail
ECHA ListingPhase-in substance (REACH Regulation)
Approved UsesResearch-only; no human or veterinary applications permitted
GHS ClassificationWarning (H302: Harmful if swallowed)

Future Research Directions

Mechanistic Elucidation

Unresolved questions include:

  • Receptor Targets: High-throughput screening to identify binding affinities for serotonin (5-HT), dopamine, or histamine receptors.

  • Metabolic Pathways: Cytochrome P450 enzyme interactions to predict drug-drug interaction risks.

Therapeutic Repurposing

Potential avenues include:

  • Neuropathic Pain: Structural analogs of mianserin show efficacy in pain models.

  • Sleep Disorders: Sedative properties at higher doses warrant exploration in insomnia models.

Formulation Optimization

  • Prodrug Development: Enhancing blood-brain barrier penetration via ester prodrugs.

  • Sustained-Release Systems: Mitigating peak-dose sedation through controlled-release formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator